![molecular formula C9H14Cl2N2O2 B1392927 3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride CAS No. 1251923-50-8](/img/structure/B1392927.png)
3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride
Overview
Description
3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride, also known as PACMA-31, is an organic compound. It has a molecular weight of 253.12 g/mol . The IUPAC name for this compound is N-(3-pyridinylmethyl)-beta-alanine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2.2ClH/c12-9(13)3-5-11-7-8-2-1-4-10-6-8;;/h1-2,4,6,11H,3,5,7H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Metal Ion Analysis in Environmental and Pharmaceutical Samples
3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride has been utilized as an ion-pairing reagent for the separation and determination of metal ions in pharmaceutical vitamin preparations and various water samples. This method employs indirect UV detection and has shown effectiveness in analyzing ions like Li+, Na+, Mg2+, Ca2+, Ba2+, Ni2+, and Zn2+ (Belin & Gülaçar, 2005).
Synthesis of Derivatives for Material Sciences
Derivatives of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride have been synthesized for applications in material sciences. For example, the synthesis of 2-{[3-(Triethoxysilyl)propyl]amino}pyridine and its derivatives has led to the creation of cross-linked organosilicon copolymers with potential applications in the extraction and recovery of precious metals like gold, platinum, palladium, and rhodium (Belousova et al., 2001).
Application in Organic Synthesis
The compound has been used in organic synthesis processes. For instance, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate demonstrates its utility in the study of reaction temperature and time on esterification and etherification, highlighting its role in organic chemical reactions (Wang Xiu-jian, 2009).
Antimicrobial and Antimycobacterial Activity
Research has explored the antimicrobial and antimycobacterial activity of derivatives of pyridine 3-carboxillic acid, highlighting its potential application in the development of new antimicrobial agents (R.V.Sidhaye et al., 2011).
Luminescence and Multi-Stimuli-Responsive Properties
Studies on pyridyl substituted benzamides connected to naphthalimide have revealed their luminescent properties in solutions and solid states, forming nano-aggregates with enhanced emission. These properties suggest potential applications in materials science, particularly in developing responsive and luminescent materials (Srivastava et al., 2017).
Applications in Inorganic Chemistry
3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride has been used in the formation of complexes with metals like Re(V), demonstrating its utility in inorganic chemistry and potential applications in the development of new metal complexes (Wei et al., 2005).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
3-(pyridin-3-ylmethylamino)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c12-9(13)3-5-11-7-8-2-1-4-10-6-8;;/h1-2,4,6,11H,3,5,7H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZQGUIRDCBUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1392844.png)
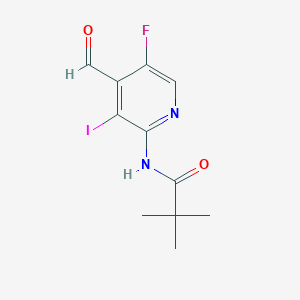
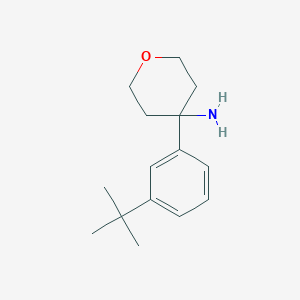

![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid](/img/structure/B1392853.png)
![2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one](/img/structure/B1392855.png)
![2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392856.png)
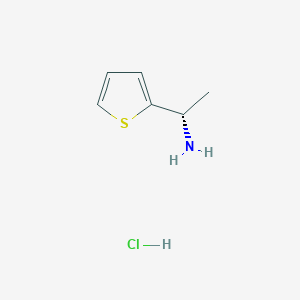
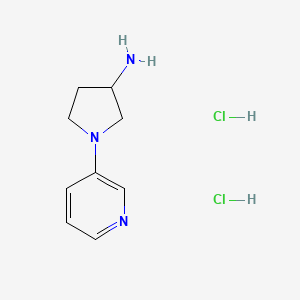
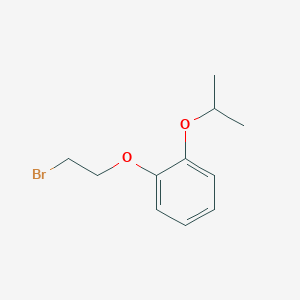
![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)](/img/structure/B1392861.png)
![3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile](/img/structure/B1392862.png)

![Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate](/img/structure/B1392867.png)